tert-Butyl cyclobutyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl cyclobutyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclobutyl ring, and a pyridine ring substituted with a formylpyrrolidine moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclobutyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Formylpyrrolidine Moiety: The formylpyrrolidine group is introduced via a formylation reaction, typically using formylating agents such as formic acid or formamide.
Attachment of the Cyclobutyl Ring: The cyclobutyl ring is attached through a cyclization reaction, often involving the use of cyclobutyl halides.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cyclobutyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl cyclobutyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl cyclobutyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate
- tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
Uniqueness
tert-Butyl cyclobutyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific structural features, including the combination of a cyclobutyl ring and a formylpyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H27N3O3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
tert-butyl N-cyclobutyl-N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)22(15-6-4-7-15)17-10-9-14(12-20-17)16-8-5-11-21(16)13-23/h9-10,12-13,15-16H,4-8,11H2,1-3H3 |
InChI Key |
NLJJFJCUFQIZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCC1)C2=NC=C(C=C2)C3CCCN3C=O |
Origin of Product |
United States |
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